molecular formula C6H5ClO2S B8626288 5-Chloro-3-methylthiophene-2-carboxylicacid

5-Chloro-3-methylthiophene-2-carboxylicacid

Cat. No.: B8626288
M. Wt: 176.62 g/mol
InChI Key: NELGVVDDIWKCLC-UHFFFAOYSA-N
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Description

5-Chloro-3-methylthiophene-2-carboxylicacid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-3-methylthiophene-2-carboxylicacid can be synthesized starting from 2-chlorothiophene. The process involves a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene. This intermediate is then subjected to liquid alkali hydrolysis to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of methyl 5-chloro-thiophene-2-carboxylic acid typically follows similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylthiophene-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

5-Chloro-3-methylthiophene-2-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methylthiophene-2-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a methyl ester and a chlorine substituent on the thiophene ring makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

5-chloro-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H5ClO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

NELGVVDDIWKCLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)Cl)C(=O)O

Origin of Product

United States

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